Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate
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Overview
Description
Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate is a complex organic compound that features a thiazole ring, a sulfonamide group, and a benzenecarboxylate ester
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They are known to interact with multiple receptors, which can lead to various therapeutic outcomes .
Mode of Action
Thiazole derivatives are known to interact with their targets through various orientations of the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether can influence their absorption and distribution in the body
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities . Depending on the specific targets and pathways affected, the compound could potentially exhibit antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the benzenecarboxylic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reagents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst.
Substitution: Amines, thiols.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-{[(4-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate
- Ethyl 2-(2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate
Uniqueness
Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate is unique due to the presence of the 4-chlorophenyl group, which can enhance its biological activity and specificity compared to other similar compounds. The chlorine atom can participate in additional interactions such as halogen bonding, which can improve the compound’s binding affinity to its molecular targets .
Properties
IUPAC Name |
ethyl 2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S2/c1-2-25-17(22)15-6-4-3-5-14(15)16-11-26-18(20-16)21-27(23,24)13-9-7-12(19)8-10-13/h3-11H,2H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAOCGDSOGDAQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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